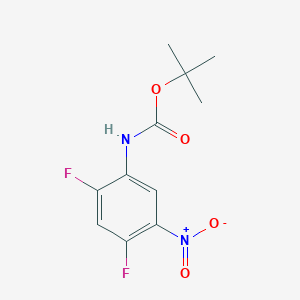
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H12F2N2O4. It is a derivative of carbamic acid and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions
Applications De Recherche Scientifique
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can interact with enzymes or proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (2-fluoro-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
Propriétés
Formule moléculaire |
C11H12F2N2O4 |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-5-9(15(17)18)7(13)4-6(8)12/h4-5H,1-3H3,(H,14,16) |
Clé InChI |
LDPQUEYAWYVYES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















